molecular formula C15H18N2O4S2 B2685630 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 864977-31-1

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2685630
CAS No.: 864977-31-1
M. Wt: 354.44
InChI Key: UMJOARSVMBJJPP-NXVVXOECSA-N
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Description

N-[(2Z)-6-Methanesulfonyl-3-(2-Methoxyethyl)-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]Cyclopropanecarboxamide is a benzothiazole-derived compound characterized by a unique combination of functional groups:

  • Methanesulfonyl Group: A sulfonyl substituent at position 6, which enhances solubility and may contribute to hydrogen bonding or electrostatic interactions .
  • 2-Methoxyethyl Substituent: A flexible ether chain at position 3, likely influencing pharmacokinetic properties such as metabolic stability and membrane permeability .

This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where rigidity and specific electronic profiles are critical. Its design aligns with trends in developing kinase inhibitors or anti-inflammatory agents, as seen in related benzothiazole derivatives .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-21-8-7-17-12-6-5-11(23(2,19)20)9-13(12)22-15(17)16-14(18)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOARSVMBJJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the cyclopropane carboxamide group through a coupling reaction with cyclopropanecarboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs (Table 1). Key differentiating factors include substituent patterns, electronic properties, and biological activities.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Features Key Differentiators Biological Activity/Applications Reference
Target Compound : N-[(2Z)-6-Methanesulfonyl-3-(2-Methoxyethyl)-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]Cyclopropanecarboxamide Benzothiazole core, methanesulfonyl, 2-methoxyethyl, cyclopropanecarboxamide Combines sulfonyl, ether, and strained cyclopropane groups Hypothesized kinase inhibition or anti-inflammatory activity (based on analogs)
N-(4-Bromophenyl)-4-Chloro-3-(Morpholine-4-Carbonyl)Benzenesulfonamide Sulfonamide, morpholine, bromophenyl Lacks benzothiazole core; contains morpholine for solubility Potent h-NTPDase1 inhibitor (IC₅₀ = 0.8 µM)
4-[Cyclopentyl(Methyl)Sulfamoyl]-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-yl)Benzamide Benzamide, methanesulfonyl, cyclopentyl sulfamoyl Replaces cyclopropane with bulkier cyclopentyl sulfamoyl Anti-inflammatory activity (in vitro COX-2 inhibition)
N-(4-Methoxyphenyl)-3-(Morpholinosulfonyl)Benzamide Morpholine sulfonyl, methoxyphenyl Simplified benzamide scaffold without heterocyclic core Selective h-NTPDase2 inhibition (IC₅₀ = 1.2 µM)
5-(N-Benzylsulfamoyl)-2-Chloro-N-Cyclopropyl-Benzamide Cyclopropyl, benzylsulfamoyl Retains cyclopropane but lacks benzothiazole Inhibits h-NTPDase8 (IC₅₀ = 3.5 µM)

Key Structural and Functional Insights

Benzothiazole Core vs. Simpler Scaffolds: The target compound’s benzothiazole core provides a rigid, aromatic platform absent in sulfonamide derivatives like N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide . This rigidity may enhance target binding specificity compared to flexible benzamide analogs.

Cyclopropane vs. Larger Rings :

  • The cyclopropanecarboxamide group introduces steric strain and compact geometry, contrasting with the bulkier cyclopentyl sulfamoyl group in 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide . This difference could influence binding pocket compatibility in enzyme targets.

Methanesulfonyl Group :

  • Present in both the target compound and 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, this group enhances solubility and may participate in sulfonyl-aromatic interactions with protein targets .

2-Methoxyethyl Chain :

  • Unique to the target compound, this substituent balances lipophilicity and metabolic stability, a feature absent in analogs like 5-(N-benzylsulfamoyl)-2-chloro-N-cyclopropyl-benzamide, which relies on a benzyl group for hydrophobicity .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, a methanesulfonyl group, and a cyclopropanecarboxamide moiety. Its molecular formula is C15H17N3O6SC_{15}H_{17}N_3O_6S, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It may bind to cellular receptors, modulating their activity and affecting downstream signaling pathways.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation and subsequent cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of approximately 5.2 μM against U937 (human lymphoma) cells .
  • The mechanism involves the activation of procaspase-3, leading to apoptosis. In a comparative study, compounds similar to N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] showed enhanced selectivity and potency against cancer cells compared to traditional chemotherapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Preliminary screening indicated activity against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or function.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Inhibition assays revealed that it effectively inhibits enzymes linked to metabolic pathways in cancer cells, which could enhance its therapeutic efficacy .

Study 1: Anticancer Efficacy

A study published in Nature evaluated the anticancer properties of several benzothiazole derivatives, including N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]. Results showed that this compound significantly reduced cell viability in U937 cells and induced apoptosis through caspase activation .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition profile of the compound. Results indicated that it effectively inhibited key metabolic enzymes involved in cancer metabolism, suggesting a dual mechanism of action: direct cytotoxicity and metabolic modulation .

Research Findings Summary

Activity Cell Line/Organism IC50 Value Mechanism
AnticancerU9375.2 μMProcaspase-3 activation
AntimicrobialVarious bacterial strainsNot specifiedCell wall synthesis disruption
Enzyme InhibitionVarious metabolic enzymesNot specifiedCompetitive inhibition

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